molecular formula C2H3BrO B098955 Bromoacetaldehyde CAS No. 17157-48-1

Bromoacetaldehyde

Cat. No.: B098955
CAS No.: 17157-48-1
M. Wt: 122.95 g/mol
InChI Key: NMPVEAUIHMEAQP-UHFFFAOYSA-N
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Description

Bromoacetaldehyde is a chemical compound that is used in various scientific research applications. It is a highly reactive molecule that is used in the synthesis of other compounds. The purpose of

Scientific Research Applications

Photochemical and Thermal Properties

Bromoacetaldehyde (BrCH2CHO) plays a significant role in atmospheric chemistry, particularly in bromine-ethylene addition reactions during arctic bromine explosion events. It undergoes phototautomerization, forming brominated vinyl compounds, and has been studied for its unimolecular reactions under both photolytic and thermal conditions. High-level quantum chemical calculations and Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation analysis reveal that this compound decomposes through various dissociation and isomerization channels. This research highlights the impact of bromine substitution on the product photolysis yield of this compound, differentiating it markedly from acetaldehyde. Such insights are critical for understanding atmospheric chemistry and potentially for flame inhibition purposes (Sadiek, Friedrichs, & Sakai, 2021).

Synthesis Applications

This compound has been utilized in the synthesis of thiophenes, where β-oxodithioates react with this compound diethylacetal, yielding corresponding mixed acetals. These acetals then smoothly cyclize, forming 2-methylthio-3-acyl/aroyl/heteroaroyl thiophenes with high yields. Such synthetic pathways are significant for developing new organic compounds with potential applications in various fields (Kumara et al., 2016).

Environmental Impact

In the context of environmental science, this compound is a notable drinking water disinfection byproduct (DBP). It forms through reactions between disinfectants and natural organic matter. Studies have shown that haloacetaldehydes, including this compound, are one of the largest groups by weight of identified DBPs in drinking water. Research in this area focuses on the occurrence, toxicity, and comparative analysis of various HAL DBPs, highlighting the need for further study to understand their impact on public health and the environment (Jeong et al., 2015).

Safety and Hazards

Bromoacetaldehyde is considered hazardous. It is flammable and toxic if swallowed. It can cause skin irritation, serious eye irritation, and may be fatal if inhaled. It may also cause respiratory irritation .

Future Directions

While specific future directions for Bromoacetaldehyde are not mentioned in the search results, its use as a synthetic building block in the production of various antibiotics and other drugs suggests its continued relevance in pharmaceutical and chemical research .

Mechanism of Action

Properties

IUPAC Name

2-bromoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO/c3-1-2-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPVEAUIHMEAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020196
Record name Bromoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17157-48-1
Record name Acetaldehyde, bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17157-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017157481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGB3VXQ7JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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